4-(2-Methoxyethenyl)benzonitrile
Description
Properties
CAS No. |
126675-96-5 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-(2-methoxyethenyl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3 |
InChI Key |
ASUXXDULIDAXFE-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
B. Halogenated and Electron-Withdrawing Groups
C. Polar and Protic Groups
A. Medicinal Chemistry
- NSD2-PWWP1 Inhibitors (): Bromo-imidazole derivatives show inhibitory activity against epigenetic targets, unlike the methoxyethenyl analog, which may lack direct bromine-mediated interactions .
- Antifungal Agents (): Thiazole-containing benzonitriles exhibit growth inhibition against Candida spp., suggesting that this compound could be modified for similar applications .
- Aromatase Inhibitors (): Letrozole intermediates with triazole groups demonstrate nanomolar potency, whereas the methoxyethenyl group may offer alternative binding modes .
B. Materials Science
Physical and Chemical Properties
| Property | This compound | 4-Methoxy-2-(trifluoromethyl)benzonitrile | 4-(2-Hydroxyethyl)benzonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 159.19 | 201.15 | 147.17 |
| Key Functional Groups | Methoxyethenyl | Trifluoromethyl, Methoxy | Hydroxyethyl |
| Polarity | Moderate (conjugated system) | High (electron-withdrawing CF₃) | High (protic -OH) |
| Potential Applications | Medicinal chemistry, materials | Pharmaceuticals, agrochemicals | Life sciences, drug delivery |
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Methoxyethenyl)benzonitrile, and what key reaction conditions influence yield and stereochemistry?
- Methodological Answer: A widely used method involves palladium-catalyzed cross-coupling reactions. For example, a Heck-type coupling can introduce the methoxyethenyl group to the benzonitrile core. Key conditions include:
- Catalyst: Palladium diacetate (0.05 equiv) under nitrogen atmosphere .
- Solvent: Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
- Temperature: Heating at 60°C for 36 hours optimizes yield (reported up to 55% in analogous syntheses) .
- Steric/Electronic Effects: Substituents on the boronate or styryl precursors can influence E/Z isomer ratios, as seen in NMR analysis of related compounds (e.g., 83:17 E:Z ratio in 4-[2-(4-nitrophenyl)ethenyl]benzonitrile) .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer:
- NMR:
- ¹H NMR: Distinct vinyl proton signals (δ 6.5–7.5 ppm) and methoxy group protons (δ ~3.8 ppm) confirm the substituents. Coupling constants (e.g., J = 16 Hz for trans-vinyl protons) differentiate E/Z isomers .
- ¹³C NMR: Nitrile carbon appears at ~115 ppm, while the methoxy carbon resonates near 55 ppm .
- IR: Stretching frequencies for C≡N (~2230 cm⁻¹) and C=C (~1600 cm⁻¹) validate functional groups. Potential Energy Distribution (PED) analysis via DFT can correlate experimental and theoretical vibrational modes .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential respiratory irritancy (common in nitrile-containing compounds) .
- Storage: Under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do variations in synthetic protocols (e.g., catalyst choice, solvent system) impact the formation of E/Z isomers in this compound derivatives?
- Methodological Answer:
- Catalyst Screening: Palladium(II) vs. nickel(0) catalysts may alter stereoselectivity. For example, Pd(OAc)₂ favors trans-coupling in Heck reactions .
- Solvent Effects: Polar solvents (e.g., DMF) stabilize transition states, increasing E-isomer prevalence. Non-polar solvents may favor Z-isomers due to steric hindrance .
- Additives: Bases like NaHCO₃ improve yield by neutralizing acidic byproducts, while phase-transfer agents (e.g., tetrabutylammonium chloride) enhance reaction homogeneity .
Q. What computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound, and how do they correlate with experimental data?
- Methodological Answer:
- DFT Workflow:
Geometry optimization using B3LYP/6-311+G(d,p) basis set.
Vibrational frequency analysis to assign IR/Raman bands (e.g., C≡N stretch at 2230 cm⁻¹) .
Frontier Molecular Orbital (FMO) analysis to predict sites for nucleophilic/electrophilic attacks (e.g., nitrile group as electron-deficient center) .
- Validation: Compare computed NMR chemical shifts (<±0.5 ppm deviation) and UV-Vis spectra with experimental data to refine computational models .
Q. How can contradictory data regarding the biological activity of this compound derivatives be systematically analyzed to identify structure-activity relationships (SAR)?
- Methodological Answer:
- Data Normalization: Control variables (e.g., assay type, cell line) when comparing activities. For example, HIV replication inhibition studies show varying IC₅₀ values depending on substituent position (e.g., 3-hydroxyphenyl vs. 4-methoxyphenyl derivatives) .
- QSAR Modeling: Use Hammett constants or steric parameters to quantify electronic/steric effects of substituents. For instance, electron-withdrawing groups on the phenyl ring may enhance binding to kinase targets .
- Statistical Tools: Multivariate regression or machine learning (e.g., Random Forest) to identify dominant factors driving activity .
Q. What strategies optimize cross-coupling reactions involving this compound to enhance regioselectivity and minimize side products?
- Methodological Answer:
- Substrate Design: Use directing groups (e.g., boronate esters) to control coupling positions. For example, Suzuki-Miyaura reactions with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile derivatives improve regioselectivity .
- Catalyst Tuning: Bulky ligands (e.g., SPhos) reduce undesired β-hydride elimination in Heck reactions .
- In Situ Monitoring: TLC or LC-MS to track reaction progress and terminate before side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
